molecular formula C10H19NO4 B13509167 (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid

(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid

Cat. No.: B13509167
M. Wt: 217.26 g/mol
InChI Key: DEQYVPBWLZSURP-YUMQZZPRSA-N
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Description

The compound (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid is a chiral molecule with potential applications in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the use of protected amino acids and subsequent coupling reactions. For example, the synthesis might start with the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by coupling with an appropriate ester . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The pathways involved often include enzymatic catalysis and binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H19NO4/c1-5-15-10(14)7(4)11-8(6(2)3)9(12)13/h6-8,11H,5H2,1-4H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

DEQYVPBWLZSURP-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCOC(=O)C(C)NC(C(C)C)C(=O)O

Origin of Product

United States

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